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An Application Note for the Simultaneous Quantification of Amiloride and Hydrochlorothiazide
in Pharmaceutical Formulations

Introduction

Amiloride hydrochloride (AML), a potassium-sparing diuretic, and hydrochlorothiazide (HCT), a
thiazide diuretic, are frequently co-formulated in pharmaceutical products for the management
of hypertension and congestive heart failure. This combination leverages a synergistic effect,
where HCT's potential to cause potassium depletion is counteracted by AML.[1] The clinical
efficacy and safety of these combination products are directly dependent on the correct dosage
of each active pharmaceutical ingredient (API). Therefore, it is imperative for quality control
laboratories to employ robust, accurate, and reliable analytical methods for the simultaneous
guantification of both AML and HCT.

This application note details three validated analytical methods for this purpose: High-
Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-
Performance Thin-Layer Chromatography (HPTLC).[2][3][4][5] These protocols are designed
for researchers, scientists, and drug development professionals, providing not just step-by-step
instructions but also the scientific rationale behind the methodological choices, ensuring
trustworthiness and reproducibility in a quality control environment.
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Method 1: High-Performance Liquid
Chromatography (RP-HPLC)

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely
accepted method for the quality control of AML and HCT due to its high specificity, precision,
and accuracy. The separation is achieved on a non-polar stationary phase (e.g., C8 or C18)
with a polar mobile phase. The components of the sample are separated based on their
differential partitioning between the two phases; more polar compounds elute earlier, while less
polar compounds are retained longer by the column.

Instrumentation, Reagents, and Materials

e |nstrumentation:

o HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or
Photodiode Array (PDA) detector (e.g., Waters 2695 with UV-Visible Detector).[2]

o Chromatography data acquisition and processing software (e.g., Empower2).[2]
o Analytical balance

o pH meter

o Sonicator

o 0.45 um membrane filters for solvent filtration

e Chemicals and Reagents:

o

Amiloride Hydrochloride and Hydrochlorothiazide Reference Standards

[¢]

Acetonitrile (HPLC Grade)

[¢]

Water (HPLC Grade)

o

Potassium dihydrogen orthophosphate or Disodium hydrogen orthophosphate
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o Orthophosphoric acid or Formic acid

o Commercially available tablets (e.g., BIDURET®, containing 5 mg AML and 50 mg HCT).
[216]

Optimized Chromatographic Conditions

The following table summarizes a set of robust chromatographic conditions synthesized from
validated methods. These serve as an excellent starting point for method implementation.

Parameter Recommended Condition

Hypersil ODS C18 (250 mm x 4.6 mm, 5 um) or
Phenomenex C8 (150 x 4.6 mm, 5 um)

Column

Acetonitrile : Phosphate Buffer (pH 2.5-3.1) in a
Mobile Phase ratio of 40:60 v/v or 0.1% Formic acid :
Acetonitrile (40:60 v/v)

Flow Rate 1.0 mL/min

) 210 nm, 264 nm, or 285 nm (Isoabsorptive point
Detection Wavelength o
or individual Amax can be chosen)

Injection Volume 20 pL

Column Temperature Ambient (approx. 30°C)
Run Time ~10 minutes

Diluent Mobile Phase

Rationale for Selection: A C18 or C8 column provides excellent separation for these moderately
polar compounds. A buffered mobile phase at a slightly acidic pH (2.5-3.1) ensures the
consistent ionization state of the analytes, leading to sharp, symmetrical peaks. Acetonitrile is
chosen as the organic modifier due to its low UV cutoff and good elution strength.

Experimental Protocol

1. Preparation of Mobile Phase (Phosphate Buffer Example):
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Accurately weigh and dissolve an appropriate amount of potassium dihydrogen
orthophosphate in HPLC grade water to make a 0.02 M solution.[2]

Adjust the pH of the buffer solution to 2.5 using dilute orthophosphoric acid.[7]

Filter the buffer solution through a 0.45 pum membrane filter.

Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in the desired
ratio (e.g., 60:40 v/v).

Degas the mobile phase by sonication for 10-15 minutes before use.

. Preparation of Standard Solutions:

Standard Stock Solution: Accurately weigh about 5 mg of Amiloride HCIl and 50 mg of
Hydrochlorothiazide reference standards into a 100 mL volumetric flask.[2] Add
approximately 70 mL of diluent (mobile phase), sonicate for 10 minutes to dissolve, and then
dilute to the mark with the diluent. This yields a solution with concentrations of 50 pg/mL AML
and 500 pg/mL HCT.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock
solution with the diluent to achieve a concentration range of 5-30 pg/mL for AML and 50-300
pg/mL for HCT.[2]

. Preparation of Sample Solution (from Tablets):

Weigh and finely powder 20 tablets to determine the average tablet weight.

Accurately weigh a quantity of the powder equivalent to one tablet (containing 5 mg AML and
50 mg HCT) and transfer it to a 100 mL volumetric flask.[2]

Add approximately 70 mL of diluent and sonicate for 25 minutes to ensure complete
dissolution of the APIs.[6]

Cool the solution to room temperature and dilute to the mark with the diluent.

Filter the solution through a 0.45 pm syringe filter to remove insoluble excipients.

Further dilute the filtrate if necessary to bring the concentrations within the established
linearity range.

. System Suitability and Analysis:

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable
baseline is achieved.

Inject a standard solution (e.g., the mid-point of the calibration range) five times.

Verify the system suitability parameters. The acceptance criteria are typically:

Resolution (Rs): > 2.0 between the AML and HCT peaks.
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 Tailing Factor (T): < 2.0 for both peaks.
e Theoretical Plates (N): > 2000 for both peaks.
» %RSD for peak areas: < 2.0.

o Once system suitability is confirmed, inject the calibration standards followed by the sample
solutions in duplicate.

Data Analysis and Method Validation

A calibration curve is constructed by plotting the peak area against the concentration for each
analyte. The concentration of AML and HCT in the sample solutions is determined using the
linear regression equation derived from the calibration curve. The method must be validated
according to ICH guidelines.[2]

Summary of Typical Validation Parameters:

Parameter Amiloride (AML) Hydrochlorothiazide (HCT)
Linearity Range (ug/mL) 5-30[7] 50 - 300[7]

Correlation Coefficient (r?) > 0.999[7] > 0.999[7]

LOD (ug/mL) ~0.03 - 0.10[7][8] ~0.24 - 0.40[7][8]

LOQ (pg/mL) ~0.10 - 0.30[7][8] ~0.72 - 1.20[7][8]

Accuracy (% Recovery) 98.0% - 102.0% 98.0% - 102.0%

Precision (% RSD) <2.0% <2.0%
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Caption: RP-HPLC workflow for AML and HCT quantification.

Method 2: UV-Vis Spectrophotometry (Simultaneous
Equation Method)

Principle of the Method

This method is a simple and cost-effective alternative to HPLC. It is based on the principle that
for a mixture of two absorbing species that do not interact, the total absorbance at any
wavelength is the sum of the individual absorbances of the two components (Beer-Lambert
Law). By measuring the absorbance of the sample at two different wavelengths (typically the
Amax of each drug), a set of simultaneous equations can be solved to determine the
concentration of each component.[9][10][11]

Instrumentation and Reagents
 Instrumentation: Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
e Reagents:

o Amiloride Hydrochloride and Hydrochlorothiazide Reference Standards

o Solvent: 0.1 N Sodium Hydroxide (NaOH) or Methanol.[9]

Experimental Protocol

1. Wavelength Selection:

e Prepare separate standard solutions of AML (~10 pg/mL) and HCT (~10 pg/mL) in 0.1 N
NaOH.

e Scan each solution over the range of 200-400 nm against a 0.1 N NaOH blank.

o Determine the wavelength of maximum absorbance (Amax) for each drug. For AML, Amax is
approximately 244 nm, and for HCT, it is around 280 nm.[9]

2. Preparation of Standard Solutions and Determination of Absorptivity:

» Prepare stock solutions of 100 pg/mL for both AML and HCT in 0.1 N NaOH.
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» From the stock solutions, prepare a series of dilutions for each drug separately (e.g., 5-25
pg/mL).[11]

» Measure the absorbance of each dilution at both selected wavelengths (e.g., 244 nm and
280 nm).

» Calculate the absorptivity (A 1%, 1cm) for each drug at each wavelength by plotting
absorbance vs. concentration and determining the slope.

3. Preparation of Sample Solution:

e Weigh and powder 20 tablets.

o Transfer a quantity of powder equivalent to 5 mg AML and 50 mg HCT to a 100 mL
volumetric flask.

e Add ~70 mL of 0.1 N NaOH, sonicate for 10 minutes, and dilute to volume.[9]

e Filter the solution.

o Accurately dilute the filtrate with 0.1 N NaOH to obtain a final concentration within the linear
range (e.g., ~10 pug/mL for both analytes).

4. Analysis and Calculation:

o Measure the absorbance of the final sample solution at the two selected wavelengths (Al at
Al and A2 at A2).

o Calculate the concentration of AML (C_AML) and HCT (C_HCT) using the following
simultaneous equations:

e A1=(ax1* C_AML) + (ay1 * C_HCT)
e Az=(axz2* C_AML) + (ay2 * C_HCT)

Data Summary

Parameter Value

Amax of Amiloride (AML) ~244 nm[9]

Amax of Hydrochlorothiazide (HCT) ~280 nm[9]

Solvent 0.1 N NaOH[9]

Linearity Range (pg/mL) 5 - 25 for both AML and HCT[11]

Workflow Visualization
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Caption: UV-Vis Simultaneous Equation method workflow.

Method 3: High-Performance Thin-Layer
Chromatography (HPTLC)

Principle of the Method

HPTLC offers a high-throughput and cost-effective method for the simultaneous quantification
of AML and HCT. The separation occurs on a high-performance silica gel plate (stationary
phase) as a developing solvent (mobile phase) moves up the plate via capillary action. The
analytes are separated based on their differential adsorption and solubility. Quantification is
achieved by scanning the separated spots with a densitometer.

Instrumentation and Reagents

 Instrumentation: HPTLC system including an applicator, developing chamber, plate scanner
(densitometer), and integration software.

o Plates: Pre-coated silica gel 60 F254 HPTLC plates.
e Reagents:

o AML and HCT Reference Standards.
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o Ethyl acetate, Methanol, Ammonia solution (Reagent grade).[4]

Chromatographic Conditions

Parameter Recommended Condition

Stationary Phase HPTLC silica gel 60 F254 plates[4]

Mobile Phase Ethyl acetate : Methanol : Water : Ammonia
(90:10:5:3 viviviv)[5]

Application Volume 5-10 pL/band

Saturation Time ~20 minutes

Development Distance ~80 mm

Detection Wavelength 273 nm or 278 nm[4][5]

Experimental Protocol

o Preparation of Solutions: Prepare standard and sample solutions in methanol at appropriate
concentrations.

o Application: Apply the standard and sample solutions as bands of a specific width onto the
HPTLC plate using an automated applicator.

e Development: Place the plate in a developing chamber pre-saturated with the mobile phase
and allow the solvent front to travel up the plate.

e Drying: After development, remove the plate and dry it completely.

o Densitometric Scanning: Scan the dried plate at the selected wavelength (e.g., 278 nm). The
instrument will record the peak area for each separated spot.

» Quantification: Create a calibration curve by plotting the peak area versus the concentration
of the applied standards. Determine the concentration of AML and HCT in the sample spots
from this curve.[5]

Workflow Visualization
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Caption: HPTLC workflow for AML and HCT analysis.

Forced Degradation Studies for Stability-Indicating
Method

To ensure that the analytical method is stability-indicating, forced degradation studies should
be performed, particularly with the HPLC method. This confirms that the method can separate
the intact APIs from any potential degradation products.
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Protocol Outline: The drug product is subjected to stress conditions as recommended by ICH
guidelines:

Acid Hydrolysis: 1 N HCI at 60°C for a specified duration.

Base Hydrolysis: 1 N NaOH at 60°C for a specified duration.

Oxidative Degradation: 3-30% H20:2 at room temperature.[12]

Thermal Degradation: Dry heat in an oven at 105°C for 6 hours.[6]

Photolytic Degradation: Exposure to UV light.

The stressed samples are then analyzed using the developed HPLC method. The method is
considered stability-indicating if the degradation product peaks are well-resolved from the
parent drug peaks, demonstrating specificity.[6]

Conclusion

This application note provides three distinct, robust, and validated methods for the
simultaneous quantification of amiloride and hydrochlorothiazide. The RP-HPLC method stands
out for its superior specificity and is recommended for both routine quality control and stability
studies. The UV-Vis Spectrophotometry method offers a simple, rapid, and economical
alternative for routine analysis where high-end chromatographic equipment is unavailable. The
HPTLC method provides a high-throughput option suitable for screening multiple samples
simultaneously. The choice of method will depend on the specific requirements of the
laboratory, including available instrumentation, sample throughput needs, and the required
level of validation.

References

» Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in
combined tablet dosage form. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

e Shaikh, J. S., & Rao, N. N. (2018). SIMULTANEOUS ESTIMATION AND FORCED
DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://scispace.com/pdf/simultaneous-estimation-and-forced-degradation-studies-of-76efscii70.pdf
http://ijrpns.com/article/SIMULTANEOUS%20ESTIMATION%20AND%20FORCED%20DEGRADATION%20STUDIES%20OF%20AMILORIDE%20HYDROCHLORIDE%20AND%20HYDROCHLOROTHIAZIDE%20IN%20A%20PHARMACEUTICAL%20DOSAGE%20FORM.pdf
http://ijrpns.com/article/SIMULTANEOUS%20ESTIMATION%20AND%20FORCED%20DEGRADATION%20STUDIES%20OF%20AMILORIDE%20HYDROCHLORIDE%20AND%20HYDROCHLOROTHIAZIDE%20IN%20A%20PHARMACEUTICAL%20DOSAGE%20FORM.pdf
https://ajpa.info/index.php/ajpa/article/view/281
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. International
Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

Validated RP-HPLC Method for the Estimation of Amiloride and Hydrochlorothiazide in
Combined Tablet Dosage Form. Asian Journal of Research in Chemistry. Available at: [Link]

Kartal, M., & Erk, N. (1999). Simultaneous Determination of Hydrochlorothiazide and
Amiloride Hydrochloride by Ratio Spectra Derivative Spectrophotometry and High-
Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis.
Available at: [Link]

Sabarwal, N., Jain, S., & Agarwal, D. D. SPECTROPHOTOMETRIC METHOD FOR
SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN
COMBINED DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [Link]

Macheras, P., et al. Second derivative UV spectrophotometric determination of
hydrochlorothiazide and hydrochlorothiazide-amiloride combination in tablets. Journal of
Pharmaceutical and Biomedical Analysis. Available at: [Link]

RP-HPLC Method Development and Validation for Determination of Amiloride and
hydrochlorothiazide Bulk Drug Substance and Pharmaceutical Dosage Forms. International
Journal for Innovative Research in Technology. Available at: [Link]

Shah, A. K., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in
human plasma by liquid chromatography—tandem mass spectrometry. Journal of
Pharmaceutical Analysis. Available at: [Link]

Marzouk, H. M., et al. (2020). Development and Validation of Two Chromatographic Methods
for Simultaneous Determination and Quantification of Amiloride Hydrochloride,
Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of
AOAC INTERNATIONAL. Available at: [Link]

Development of a new HPLC method for simultaneous estimation of amiloride and
hydrochlorothiazide. ResearchGate. Available at: [Link]

El-Gindy, A., et al. (2015). Simultaneous determination of hydrochlorothiazide and benazepril
hydrochloride or amiloride hydrochloride in presence of hydrochlorothiazide impurities:

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.ijrpns.com/full_text_pdf/2018/september-october/SIMULTANEOUS-ESTIMATION-AND-FORCED-DEGRADATION-STUDIES.pdf
https://ajrconline.org/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Research%20in%20Chemistry;PID=2021-14-4-2
https://pubmed.ncbi.nlm.nih.gov/10704052/
https://sciensage.info/index.php/JASR/article/view/2156
https://www.sciencedirect.com/science/article/pii/0731708589800746
https://ijirt.org/master/uploads/2023_05_13_11_25_02_645f1b16c8e3c_IJIRT158183.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598284/
https://pubmed.ncbi.nlm.nih.gov/33241366/
https://www.researchgate.net/publication/322977469_Development_of_a_new_HPLC_method_for_simultaneous_estimation_of_amiloride_and_hydrochlorothiazide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

chlorothiazide and salamide by HPTLC method. Journal of Chromatographic Science.
Available at: [Link]

Simultaneous estimation and forced degradation studies of amiloride hydrochloride and
furosemide in a pharmaceutical dosage form. SciSpace. Available at: [Link]

Liu, G., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in
human plasma by liquid chromatography/tandem mass spectrometry with positive/negative
ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry.
Available at: [Link]

SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF
AMILORIDE AND HYDROCHLOROTHIAZIDE IN COMBINED DOSAGE FORM.
ResearchGate. Available at: [Link]

Sabarwal, N., Jain, S., & Agarwal, D. D. (2021). SPECTROPHOTOMETRIC METHOD FOR
SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN
COMBINED DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [Link]

SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE
HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE
FORM. Semantic Scholar. Available at: [Link]

Salinas, F, et al. (1995). Simultaneous Spectrophotometric Determination of
Hydrochlorothiazide and Amiloride in Urine and Pharmaceutical Preparations. Analytical
Letters. Available at: [Link]

Marzouk, H. M., et al. (2020). Development and Validation of Two Chromatographic Methods
for Simultaneous Determination and Quantification of Amiloride Hydrochloride,
Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of
AOAC INTERNATIONAL. Available at: [Link]

Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of
Pharmaceutical Sciences. Available at: [Link]

Development of a new HPLC method for simultaneous estimation of Amiloride and
Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25593231/
https://typeset.io/papers/simultaneous-estimation-and-forced-degradation-studies-of-2l6p0n18
https://pubmed.ncbi.nlm.nih.gov/17902196/
https://www.researchgate.net/publication/354054009_SPECTROPHOTOMETRIC_METHOD_FOR_SIMULTANEOUS_DETERMINATION_OF_AMILORIDE_AND_HYDROCHLOROTHIAZIDE_IN_COMBINED_DOSAGE_FORM
https://sciensage.info/index.php/JASR/article/view/2156
https://www.semanticscholar.org/paper/SIMULTANEOUS-ESTIMATION-AND-FORCED-DEGRADATION-OF-Shaikh-Rao/5a2283e334346761c28c8695d31215b220364e7c
https://www.tandfonline.com/doi/abs/10.1080/00032719508000499
https://academic.oup.com/jaoac/article/103/3/708/5812234
https://www.ijpsonline.com/articles/spectrophotometric-assay-methods-for-determination-of-amiloride.html
https://www.jchps.com/issues/Volume%209_Issue%204/jchps%209(4)%2028.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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